molecular formula C14H22N4O5 B12396193 H-Pro-Pro-Asp-NH2

H-Pro-Pro-Asp-NH2

Cat. No.: B12396193
M. Wt: 326.35 g/mol
InChI Key: KPDOVORMRIAAGW-GUBZILKMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Pro-Pro-Asp-NH2 involves asymmetric synthesis, starting with the reaction of a β-amino acid and a carbonyl group to form a carbon-carbon bond. This is followed by a sequence of reactions where the product is recycled, and reagents, including bifunctional coupling agents, are added. The final step involves covalent immobilization of this compound on a solid support, such as silica gel, by reacting with a functional group .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized by using solid-supported catalysts. For example, TentaGel with a loading of 0.1-0.2 mmol/g has proven to be an optimal support. The solid-supported catalyst can be recycled multiple times without a significant drop in catalytic activity or selectivity .

Comparison with Similar Compounds

H-Pro-Pro-Asp-NH2 is unique due to its high selectivity and activity in asymmetric aldol reactions. Similar compounds include other peptide-based catalysts used in asymmetric synthesis, such as H-Pro-Pro-Asp-Ahx-NH(CH2CH2O)3CH3. These compounds also exhibit high enantioselectivity but may differ in their solubility, ease of handling, and reusability .

Properties

Molecular Formula

C14H22N4O5

Molecular Weight

326.35 g/mol

IUPAC Name

(3S)-4-amino-4-oxo-3-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]butanoic acid

InChI

InChI=1S/C14H22N4O5/c15-12(21)9(7-11(19)20)17-13(22)10-4-2-6-18(10)14(23)8-3-1-5-16-8/h8-10,16H,1-7H2,(H2,15,21)(H,17,22)(H,19,20)/t8-,9-,10-/m0/s1

InChI Key

KPDOVORMRIAAGW-GUBZILKMSA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N

Canonical SMILES

C1CC(NC1)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.